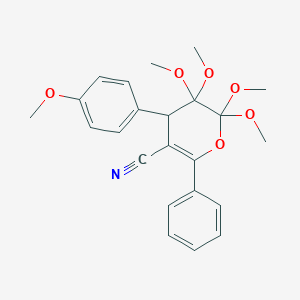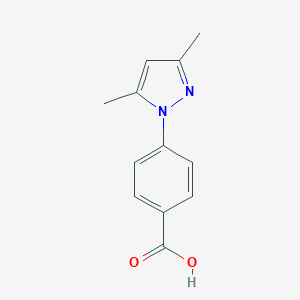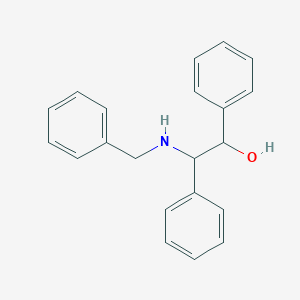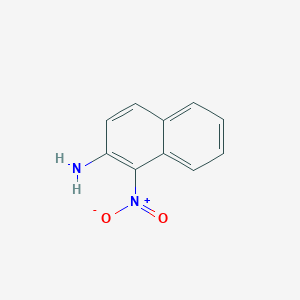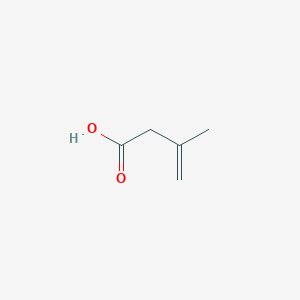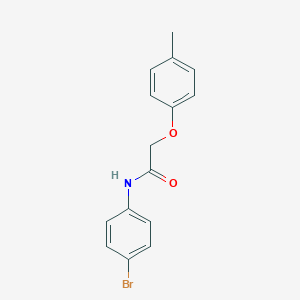
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. BMA-168 is a synthetic compound that belongs to the class of amides, and its chemical formula is C15H14BrNO2.
Mecanismo De Acción
The mechanism of action of BMA-168 is not fully understood, but it has been proposed to act as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
BMA-168 has been shown to enhance synaptic transmission and potentiate long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. BMA-168 has also been found to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and motor control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMA-168 in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic transmission. However, one limitation of using BMA-168 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BMA-168. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to explore its effects on other neurotransmitter systems and brain regions. Additionally, research can be conducted to develop more soluble analogs of BMA-168 for improved in vivo administration.
Métodos De Síntesis
The synthesis of BMA-168 involves the reaction between 4-bromoaniline and 4-methylphenol in the presence of potassium carbonate and copper (II) acetate. The reaction is carried out in acetonitrile as a solvent, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
BMA-168 has been found to have potential applications in various research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BMA-168 has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, BMA-168 has been used as a tool to study the mechanisms of synaptic plasticity and neuronal excitability. In biochemistry, BMA-168 has been utilized as a probe to investigate the structure and function of proteins.
Propiedades
Número CAS |
62095-68-5 |
|---|---|
Nombre del producto |
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide |
Fórmula molecular |
C15H14BrNO2 |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
COHDNLBGYIHJDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



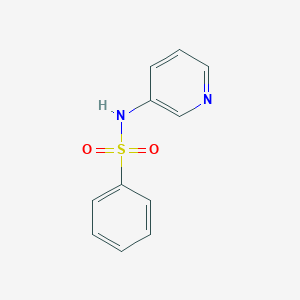
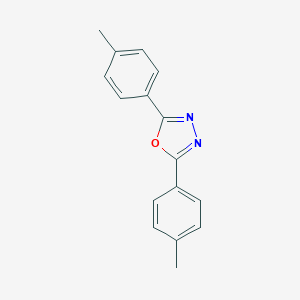
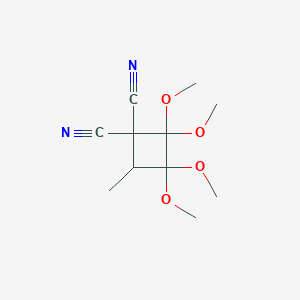
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
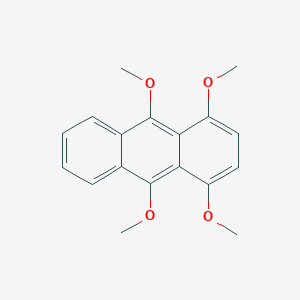

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
